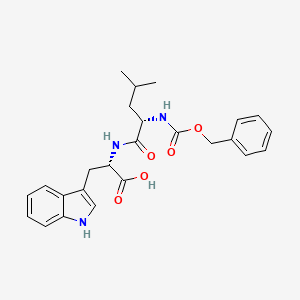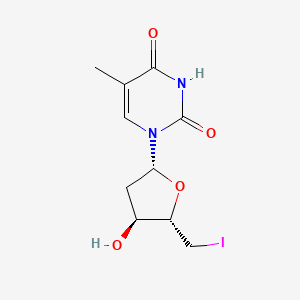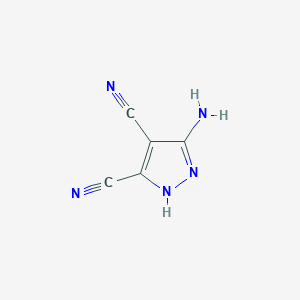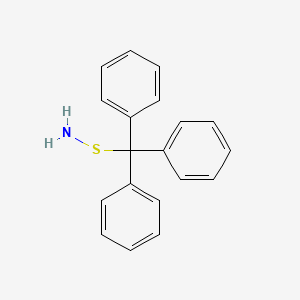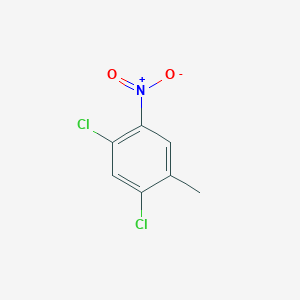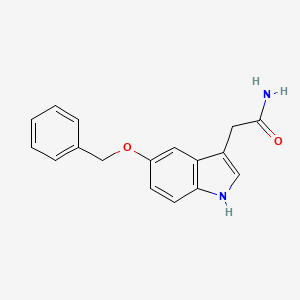![molecular formula C18H14N2O2 B1595210 2-[2-(1H-indol-3-il)etil]isoindol-1,3-diona CAS No. 15741-71-6](/img/structure/B1595210.png)
2-[2-(1H-indol-3-il)etil]isoindol-1,3-diona
Descripción general
Descripción
3-(2-Phthalimidoethyl)indole, also known as CX5461, is a small molecule that has gained attention among scientists due to its promising anticancer properties. It is a type of chemical entity .
Synthesis Analysis
The synthesis of indole derivatives, including 3-(2-Phthalimidoethyl)indole, involves various strategies. Indole synthesis involves a two-step reaction, which is highly influenced by reaction thermodynamics . The synthesis of indole derivatives in water has also been reported .Molecular Structure Analysis
The molecular formula of 3-(2-Phthalimidoethyl)indole is C18H14N2O2 . Its average mass is 290.316 Da . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 518.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Chemical Reactions Analysis
Indole derivatives, including 3-(2-Phthalimidoethyl)indole, have been used in various chemical reactions. For instance, they have been used in the construction of chiral permanent porous hydrogen-bonded frameworks for heterogeneous asymmetric catalysis .Physical And Chemical Properties Analysis
3-(2-Phthalimidoethyl)indole has a molar refractivity of 83.7±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 33.2±0.5 10-24 cm3 . It also has a surface tension of 66.6±3.0 dyne/cm and a molar volume of 213.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
El compuesto NSC697251 se ha utilizado en la síntesis de productos farmacéuticos debido a su similitud estructural con el indol, que es un componente principal de muchos agentes terapéuticos. Por ejemplo, los derivados del indol son conocidos por su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias y analgésicas . La capacidad de sintetizar nuevos compuestos mediante el acoplamiento de NSC697251 con otras moléculas farmacológicamente activas podría conducir al desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Investigación sobre Enfermedades Neurológicas
Los derivados del indol, incluido el NSC697251, se han estudiado por su posible papel en el tratamiento de trastornos neurológicos. Estos compuestos pueden modular los sistemas de neurotransmisores, lo cual es crucial para las terapias dirigidas a enfermedades como el Parkinson, el Alzheimer y la depresión . La investigación en esta área se centra en la síntesis de derivados que pueden atravesar la barrera hematoencefálica y exhibir actividad terapéutica dentro del sistema nervioso central.
Investigación Anti-VIH
NSC697251 se ha explorado por su posible uso en terapias anti-VIH. Los derivados del indol han mostrado promesa en estudios de acoplamiento molecular como inhibidores del VIH-1, lo que sugiere que el NSC697251 podría ser un candidato para el desarrollo de nuevos fármacos antirretrovirales . La capacidad del compuesto para interactuar con proteínas virales e interrumpir su función es un área clave de investigación.
Tratamiento del Cáncer
La parte indol es prevalente en muchos compuestos naturales y sintéticos con propiedades anticancerígenas. NSC697251 se está investigando por su potencial para inhibir la proliferación de células cancerosas e inducir la apoptosis. Su aplicación en el tratamiento del cáncer se basa en su capacidad para interferir con las vías de señalización celular que están desreguladas en las células cancerosas .
Aplicaciones Antiinflamatorias
La relación estructural de NSC697251 con el indol sugiere su potencial como agente antiinflamatorio. Los derivados del indol son conocidos por inhibir las enzimas ciclooxigenasas, lo que reduce la producción de prostaglandinas proinflamatorias . Esta propiedad se está explorando para desarrollar nuevos tratamientos para afecciones como la artritis y otras enfermedades inflamatorias.
Ciencia de Materiales
Los derivados del indol, incluido el NSC697251, tienen aplicaciones en la ciencia de materiales, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED). Sus propiedades estructurales y electrónicas los hacen adecuados para su uso como capas emisivas en OLED, que se utilizan en tecnologías de visualización e iluminación .
Investigación Antimicrobiana
La investigación sobre las propiedades antimicrobianas de NSC697251 está en curso, con estudios que investigan su eficacia contra varios patógenos bacterianos y fúngicos. La capacidad del compuesto para interrumpir las paredes celulares microbianas o interferir con enzimas esenciales lo convierte en un posible candidato para nuevas terapias antibióticas .
Síntesis Química y Catálisis
NSC697251 se utiliza en la síntesis química como un bloque de construcción para la construcción de moléculas orgánicas complejas. Su reactividad permite la formación de varios enlaces químicos, lo que lo convierte en un compuesto valioso en la síntesis de estructuras heterocíclicas con posibles aplicaciones en catálisis y química orgánica .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQDVULJSRMFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302252 | |
| Record name | 3-(2-Phthalimidoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15741-71-6 | |
| Record name | 15741-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Phthalimidoethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

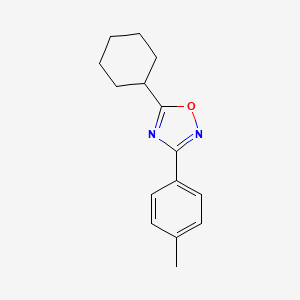
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)
